molecular formula C20H35BO3Si B8203288 tert-Butyl(2,3-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane

tert-Butyl(2,3-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane

Cat. No.: B8203288
M. Wt: 362.4 g/mol
InChI Key: XXLNDLNKUGRZJB-UHFFFAOYSA-N
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Description

tert-Butyl(2,3-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane is a complex organic compound that features a tert-butyl group, a dimethylsilane group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-[2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane typically involves multiple steps. One common method includes the following steps:

    Formation of the dioxaborolane moiety: This step involves the reaction of a boronic acid derivative with pinacol to form the dioxaborolane ring.

    Attachment of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction.

    Introduction of the tert-butyl and dimethylsilane groups: These groups are added through further substitution reactions, often using tert-butyl chloride and dimethylchlorosilane as reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2,3-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the boron atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and various halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

tert-Butyl(2,3-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the development of new pharmaceuticals and biologically active molecules.

    Medicine: Research into its potential therapeutic applications is ongoing, including its use in drug delivery systems.

    Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of tert-butyl-[2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane involves its interaction with various molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The tert-butyl and dimethylsilane groups provide steric hindrance and stability, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar in structure but lacks the tert-butyl and dimethylsilane groups.

    Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Contains a pyrazole ring instead of the phenoxy group.

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boron-containing structure but different substituents.

Uniqueness

tert-Butyl(2,3-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl-[2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35BO3Si/c1-14-12-16(21-23-19(6,7)20(8,9)24-21)13-17(15(14)2)22-25(10,11)18(3,4)5/h12-13H,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLNDLNKUGRZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)O[Si](C)(C)C(C)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35BO3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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